molecular formula C25H16N4O5S2 B4876007 1,3-bis(8-quinolinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one

1,3-bis(8-quinolinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B4876007
M. Wt: 516.6 g/mol
InChI Key: FVLZWPBBLAXGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-bis(8-quinolinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one, also known as QSBA, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. QSBA is a heterocyclic compound that belongs to the benzimidazole family and is characterized by its unique structure that contains two quinoline rings and a sulfonamide group. The compound has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 1,3-bis(8-quinolinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in the development and progression of cancer and other diseases. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. The compound has also been shown to inhibit the activity of tubulin, a protein that is involved in cell division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,3-bis(8-quinolinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one is its potential as a new drug candidate for the treatment of various diseases. The compound has shown promising results in preclinical studies and may have fewer side effects than existing drugs. However, there are also limitations to its use in lab experiments. This compound is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. In addition, the synthesis of this compound is complex and requires specialized equipment and expertise.

Future Directions

There are many potential future directions for research on 1,3-bis(8-quinolinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one. One area of research is in the development of new drugs based on this compound. Researchers may also investigate the use of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, researchers may investigate the use of this compound in other areas of research, such as materials science and catalysis.

Scientific Research Applications

1,3-bis(8-quinolinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the development of new drugs for the treatment of various diseases. This compound has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of breast cancer, prostate cancer, and lung cancer. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Properties

IUPAC Name

1,3-bis(quinolin-8-ylsulfonyl)benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N4O5S2/c30-25-28(35(31,32)21-13-3-7-17-9-5-15-26-23(17)21)19-11-1-2-12-20(19)29(25)36(33,34)22-14-4-8-18-10-6-16-27-24(18)22/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLZWPBBLAXGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)N2S(=O)(=O)C3=CC=CC4=C3N=CC=C4)S(=O)(=O)C5=CC=CC6=C5N=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.